molecular formula C27H38N4O7 B10846904 Azumamide C

Azumamide C

Cat. No.: B10846904
M. Wt: 530.6 g/mol
InChI Key: QKNOLJBQLJGNKI-LFUPQXEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azumamide C involves several key steps, including the preparation of β-amino acids and macrocyclization. One of the critical steps in the synthetic route is the diastereoselective Mannich reaction, which enables the formation of the unique β-amino acid scaffold . The synthesis typically involves the following steps:

    Preparation of β-amino acids: This step involves the use of asymmetric synthesis techniques to obtain the desired β-amino acids with high enantioselectivity.

    Macrocyclization: The β-amino acids are then cyclized to form the macrocyclic structure of this compound.

Industrial Production Methods

Industrial production of this compound is still in the research and development phase, with most efforts focused on optimizing the synthetic routes for large-scale production. The use of biotechnological methods, such as fermentation and genetic engineering, is also being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

Azumamide C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered biological activity .

Scientific Research Applications

Azumamide C has a wide range of scientific research applications, including:

Mechanism of Action

Azumamide C exerts its effects by inhibiting the activity of HDACs, which are enzymes involved in the removal of acetyl groups from histone proteins. This inhibition leads to an increase in histone acetylation, resulting in changes in gene expression. The molecular targets of this compound include HDAC isoforms 1, 2, 3, 10, and 11. The inhibition of these HDACs disrupts the normal regulation of gene expression, leading to various biological effects, including the induction of cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Compared to its analogs, Azumamide C is unique due to its higher potency against certain HDAC isoforms, particularly HDAC10 and HDAC11 . Other similar compounds include:

This compound’s unique structure and potent HDAC inhibitory activity make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H38N4O7

Molecular Weight

530.6 g/mol

IUPAC Name

(Z)-6-[(2R,5R,8R,11R,12S)-8-[(4-hydroxyphenyl)methyl]-5,12-dimethyl-3,6,9,13-tetraoxo-2-propan-2-yl-1,4,7,10-tetrazacyclotridec-11-yl]hex-4-enoic acid

InChI

InChI=1S/C27H38N4O7/c1-15(2)23-27(38)28-17(4)25(36)30-21(14-18-10-12-19(32)13-11-18)26(37)29-20(16(3)24(35)31-23)8-6-5-7-9-22(33)34/h5-6,10-13,15-17,20-21,23,32H,7-9,14H2,1-4H3,(H,28,38)(H,29,37)(H,30,36)(H,31,35)(H,33,34)/b6-5-/t16-,17+,20+,21+,23+/m0/s1

InChI Key

QKNOLJBQLJGNKI-LFUPQXEOSA-N

Isomeric SMILES

C[C@H]1[C@H](NC(=O)[C@H](NC(=O)[C@H](NC(=O)[C@H](NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)C/C=C\CCC(=O)O

Canonical SMILES

CC1C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)C)CC2=CC=C(C=C2)O)CC=CCCC(=O)O

Origin of Product

United States

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